Dimethyl 2-(5-nitropyridin-2-yl)malonate
Overview
Description
Dimethyl 2-(5-nitropyridin-2-yl)malonate is a chemical compound with the CAS Number: 68719-87-9. It has a molecular weight of 254.2 and its linear formula is C10H10N2O6 .
Molecular Structure Analysis
The InChI code for Dimethyl 2-(5-nitropyridin-2-yl)malonate is 1S/C10H10N2O6/c1-17-9(13)7(10(14)18-2)8-6(12(15)16)4-3-5-11-8/h3-5,7H,1-2H3 .Physical And Chemical Properties Analysis
Dimethyl 2-(5-nitropyridin-2-yl)malonate is a solid substance . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Multicomponent Synthesis and Molecular Frameworks
Dimethyl 2-(5-nitropyridin-2-yl)malonate and its derivatives play a crucial role in multicomponent synthesis, which is a powerful synthetic tool for rapid and efficient construction of complex molecular frameworks. The multicomponent transformation involving this compound results in the formation of novel structures with good yield, as highlighted by Ryzhkova et al. (2021). The structure of these new compounds is confirmed through various spectroscopic techniques, demonstrating their significance in organic synthesis and pharmacology (Ryzhkova, Maslov, & Elinson, 2021).
Diversity-Oriented Synthesis
Dimethyl 2-(5-nitropyridin-2-yl)malonate is involved in diversity-oriented synthesis, contributing to the generation of structurally interesting and pharmacologically significant compounds. Zhou et al. (2012) developed an effective method for the synthesis of trans-4,6-diaryl-5-nitropiperidin-2-ones using a four-component reaction that includes this compound. The synthesis process is highly stereoselective, indicating the compound's potential in creating diverse molecular structures (Zhou et al., 2012).
Facilitating the Formation of Amino-Oxindole Derivatives
The compound is instrumental in the formation of amino-oxindole derivatives, as demonstrated by Tzvetkov and Müller (2012). The reaction involving dimethyl 2-(5-nitropyridin-2-yl)malonate leads to the creation of 2-amino-3/5-nitropyridine derivatives, which, upon reductive cyclization, yield valuable 6-azaoxindole derivatives. This process highlights the compound's role in synthesizing biologically relevant structures (Tzvetkov & Müller, 2012).
Regioselective Olefination and Diels-Alder Reactions
Singh and Ghosh (2010) explored the reaction between dimethyl 2-(5-nitropyridin-2-yl)malonate and specific olefins, leading to highly regioselective tandem ylide addition-eliminative olefination. This process results in the formation of polyene-2-yl-malonates, which are useful in intramolecular Diels–Alder reactions, demonstrating the compound's utility in complex chemical transformations (Singh & Ghosh, 2010).
Electrooxidation and Cyclization Processes
The compound is involved in electrooxidation and cyclization processes as well. Okimoto et al. (2014) highlighted the electrooxidation of dimethyl 2-(5-aryl-5-oxopentyl)malonates to produce dimethyl 2-aroylcyclopentane-1,1-dicarboxylates. The process proceeds under mild conditions and involves a two-electron oxidation process, indicating the compound's role in facilitating electrochemical reactions (Okimoto et al., 2014).
Safety and Hazards
properties
IUPAC Name |
dimethyl 2-(5-nitropyridin-2-yl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)7-4-3-6(5-11-7)12(15)16/h3-5,8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEVSGUDKFSYGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(5-nitropyridin-2-yl)malonate |
Synthesis routes and methods
Procedure details
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